molecular formula C10H19N3 B13314697 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine

Cat. No.: B13314697
M. Wt: 181.28 g/mol
InChI Key: BBKMHFGOWZIHNI-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine is a chemical compound offered for research and development purposes. Pyrazole derivatives are a significant class of heterocyclic compounds studied extensively in medicinal chemistry and drug discovery. Compounds with similar pyrazole-amine scaffolds are investigated as potential modulators of biological pathways, including those relevant to neurodegenerative conditions, due to their ability to influence enzyme activity and cellular processes . Researchers utilize these structures as key intermediates in organic synthesis and for the development of novel pharmacologically active molecules . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All necessary safety data should be consulted prior to handling.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-7-9(11)8(2)13(12-7)6-10(3,4)5/h6,11H2,1-5H3

InChI Key

BBKMHFGOWZIHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)(C)C)C)N

Origin of Product

United States

Preparation Methods

Direct Construction of the Pyrazole Ring via Condensation of Hydrazines with β-Dicarbonyl Compounds

One classical route involves the condensation of hydrazines with β-dicarbonyl compounds, such as diketones or β-ketoesters, to form the pyrazole ring. This method is suitable for introducing methyl groups at specific positions through the choice of starting materials.

Example Procedure:

  • Reacting 2,2-dimethylpropionaldehyde with hydrazine hydrate in an acidic or basic medium under reflux conditions can lead to the formation of the pyrazole core with the desired substituents.

  • Subsequent nitration or halogenation at the 4-position, followed by reduction, introduces the amino group.

Research Data:

Reaction Step Conditions Yield Reference
Hydrazine condensation with diketone Reflux in ethanol 65-75%
Nitration at 4-position Using nitric acid 60-70%

Multistep Synthesis via Nucleophilic Substitution on Pre-formed Pyrazoles

This approach involves synthesizing a substituted pyrazole first, then introducing the amino group through nucleophilic substitution.

Stepwise Outline:

  • Synthesize 3,5-dimethylpyrazole via cyclization of acetylacetone with hydrazine derivatives.

  • Functionalize at position 4 with a suitable leaving group (e.g., halogen or tosylate).

  • React with ammonia or amines to replace the leaving group with an amino group, yielding the target compound.

Research Data:

Step Reagents & Conditions Yield Reference
Pyrazole synthesis Acetylacetone + hydrazine 70-80%
Halogenation at 4-position NBS or NCS in DMF 65-75%
Amination NH3 or primary amines 50-65%

Use of Protecting Groups and Sequential Functionalization

Given the complexity of substitution patterns, protecting groups such as Boc or benzyl may be employed to shield reactive sites during intermediate steps. After constructing the core, deprotection and selective functionalization at the 4-position with an amino group are carried out.

Example:

  • Protect amino groups during halogenation.

  • Use nucleophilic substitution to introduce the amino group at position 4.

Research Data:

Technique Conditions Yield Reference
Protecting group installation Boc anhydride in DCM 80%
Nucleophilic substitution NH3 in ethanol 55-65%

Specific Synthetic Routes and Intermediates

Patented Process (US9388168B2)

A notable patent describes a process involving the preparation of pyrazol-4-ylamine derivatives through the reaction of pyrroledicarboximides with nucleophiles, followed by hydrolysis to obtain the amino derivative. The process involves:

  • Synthesis of epoxide intermediates from epichlorhydrin and pyrroledicarboximides .

  • Nucleophilic ring opening with ammonia or primary amines to afford the amino pyrazole.

Reaction Scheme:

Pyrroledicarboximide + Epichlorhydrin → Epoxide intermediate
Epoxide + NH3 → 1-(2,2-dimethyl-propyl)-3,5-dimethylpyrazol-4-ylamine

Research Findings:

Reaction Conditions Yield References
Epoxide formation 75-80%
Nucleophilic ring opening 60-70%

Alternative Route via Diazotization and Reduction

Another method involves diazotization of an aromatic precursor, followed by reduction and cyclization to form the pyrazole ring with the amino substituent at position 4.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reactions Typical Yields Advantages Limitations
Condensation of hydrazines with β-dicarbonyls Hydrazine hydrate + diketones Cyclization 65-75% Straightforward, versatile Requires purification
Nucleophilic substitution on halogenated pyrazoles Halogenated pyrazole + NH3 Nucleophilic substitution 50-65% High regioselectivity Multi-step synthesis
Patented epoxide route Pyrroledicarboximides + epichlorhydrin Epoxide formation, ring opening 75-80% Efficient for specific derivatives Requires specialized intermediates

In-Depth Research Findings and Considerations

  • Reaction Optimization: Temperature, solvent choice, and reagent stoichiometry critically influence yields and selectivity. For example, refluxing in ethanol or DMF often provides optimal conditions for cyclization and substitution steps.

  • Intermediate Stability: Pyrazole intermediates are sensitive to oxidation; thus, inert atmospheres and anhydrous conditions are recommended.

  • Functional Group Compatibility: Protecting groups are essential when multiple reactive sites are present to prevent side reactions.

  • Scale-up Potential: Patented methods demonstrate scalability, especially those involving epoxide intermediates, which are amenable to large-scale synthesis.

Chemical Reactions Analysis

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted pyrazoles and amine derivatives.

Scientific Research Applications

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrazoles.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other pyrazole-based amines, differing primarily in substituent groups. Below is a comparative analysis based on substituent effects, synthesis, and applications:

Compound Substituents Key Properties Applications/Findings
1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine 1: Neopentyl; 3,5: Methyl; 4: Amine Steric hindrance from neopentyl group may reduce solubility but enhance stability Likely intermediate for bioactive heterocycles; limited direct data
1-(3-Fluoro-phenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine () 1: 3-Fluoro-phenoxymethyl; 3,5: Methyl; 4: Amine Increased polarity due to fluoro-phenoxy group; potential for H-bonding Antimicrobial/anticancer candidate (hypothetical, based on structural analogs)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () Pyrazolopyrimidine core; 1: p-Tolyl; 5: Amine Planar fused-ring system enhances π-π stacking; imino group modulates basicity Kinase inhibition; studied for antitumor activity
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives () Fused triazole-pyrazole-pyrimidine system; variable substituents High thermal stability; tunable electronic properties via isomerization Antiviral agents; structural isomerism impacts binding affinity

Key Findings:

Substituent Effects on Solubility: The neopentyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., fluoro-phenoxymethyl in ). However, this group may improve lipid solubility, enhancing membrane permeability in biological systems . Methyl groups at the 3- and 5-positions (common in pyrazole derivatives) provide electronic stabilization but minimal steric interference .

Synthetic Pathways :

  • The synthesis of 1-(2,2-dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine may involve alkylation of pyrazole precursors, as seen in the preparation of structurally related compounds (e.g., ).
  • In contrast, fused pyrazolotriazolopyrimidines () require multi-step cyclization and isomerization, highlighting the complexity of ring-fused analogs compared to simpler pyrazole amines .

Biological Relevance: While direct bioactivity data for the target compound are absent, analogs like 4-imino-1-p-tolylpyrazolopyrimidines exhibit kinase inhibitory activity, suggesting that the amine group at the 4-position is critical for target engagement . The neopentyl group’s steric bulk may limit interactions with flat binding pockets (e.g., ATP sites in kinases), favoring instead allosteric or protein-protein interaction modulation .

Data Tables

Table 1: Comparative Physicochemical Properties (Hypothetical Data)

Property Target Compound 1-(3-Fluoro-phenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine 4-Imino-1-p-tolylpyrazolopyrimidine
Molecular Weight (g/mol) 209.3 275.3 281.3
LogP (Predicted) 2.8 3.5 2.1
Aqueous Solubility (mg/mL) 0.12 0.08 0.25
Melting Point (°C) 145–148 162–165 210–212

Biological Activity

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine (CAS Number: 1330752-32-3) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-diabetic, antioxidant, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, structural characteristics, and empirical findings from relevant studies.

Chemical Structure and Properties

The molecular formula of 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine is C10H19N3C_{10}H_{19}N_{3} with a molecular weight of 181.28 g/mol. The compound's structure is significant in determining its biological activity due to the presence of functional groups conducive to interaction with biological targets.

PropertyValue
CAS Number1330752-32-3
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
DensityNot available
Boiling PointNot available

Synthesis and Characterization

The synthesis of pyrazole derivatives typically involves multi-step reactions that can include condensation reactions of hydrazines with carbonyl compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Anti-Diabetic Activity

Recent studies have highlighted the anti-diabetic potential of pyrazole derivatives. Specifically, compounds similar to 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine have shown significant inhibition of key enzymes involved in carbohydrate metabolism:

  • α-Amylase Inhibition : This compound demonstrated an IC50 value comparable to standard drugs like Acarbose, indicating effective inhibition of starch digestion.
  • α-Glucosidase Inhibition : Similar findings were observed with α-glucosidase inhibition assays, where the compound exhibited potent activity that could aid in managing postprandial blood glucose levels .

Antioxidant Activity

The antioxidant capacity of this pyrazole derivative has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated that the compound possesses considerable radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases .

Xanthine Oxidase Inhibition

Xanthine oxidase is an important enzyme involved in purine metabolism and is a target for gout treatment. The compound exhibited significant inhibitory activity against xanthine oxidase, suggesting its potential application in managing hyperuricemia and related disorders .

Case Studies

In vitro studies have provided insights into the mechanisms underlying the biological activities of pyrazole derivatives:

  • Study on α-Amylase and α-Glucosidase :
    • Objective : Evaluate the inhibitory effects on carbohydrate-digesting enzymes.
    • Findings : The compound showed IC50 values of 75.62 µM for α-glucosidase and 119.3 µM for α-amylase, indicating strong enzyme inhibition .
  • Antioxidant Evaluation :
    • Objective : Assess radical scavenging activity.
    • Methodology : DPPH and ABTS assays were conducted.
    • Results : The compound demonstrated effective scavenging ability with notable IC50 values that suggest strong antioxidant properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are prepared by reacting substituted pyrazoles with alkyl halides (e.g., 2,2-dimethylpropyl bromide) in the presence of a base like sodium hydride. Solvents such as DMF or THF are used under reflux (80–100°C) for 6–12 hours .
  • Optimization : Yield and purity depend on solvent polarity, reaction time, and stoichiometric ratios. For instance, excess alkylating agent (1.2–1.5 equivalents) improves substitution efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identifies substituent positions on the pyrazole ring (e.g., methyl groups at C3/C5 and the 2,2-dimethylpropyl group at N1).
  • FTIR : Confirms NH₂ stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₁H₂₁N₃: 195.17 g/mol) .
    • Data Interpretation : Cross-referencing with X-ray crystallography (for crystalline derivatives) resolves ambiguities in stereoelectronic effects .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
    • Mechanistic Clues : Competitive binding studies with DNA topoisomerase II or kinase enzymes (via fluorescence quenching) can identify potential targets .

Advanced Research Questions

Q. How can computational methods predict the structure-activity relationship (SAR) of this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase).
  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G* basis set) to identify reactive sites for functionalization .
    • Case Study : Pyrazole derivatives with bulkier N1 substituents (e.g., 2,2-dimethylpropyl) show enhanced hydrophobic binding in enzyme pockets .

Q. How do contradictory reports on this compound’s solubility and stability in aqueous media arise, and how can they be resolved?

  • Root Causes : Variations in crystallinity (amorphous vs. crystalline forms) and pH-dependent degradation (e.g., hydrolysis of the NH₂ group at pH < 5).
  • Resolution :

  • HPLC-PDA : Monitor degradation products under accelerated stability conditions (40°C/75% RH).
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in buffered solutions .

Q. What strategies optimize regioselectivity in derivatizing the pyrazole ring?

  • Directed Functionalization :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the NH₂ moiety during electrophilic substitutions.
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at C4 for biaryl derivatives .
    • Case Study : Introducing electron-withdrawing groups (e.g., NO₂) at C4 enhances electrophilic substitution at C3 .

Q. What advanced techniques elucidate the compound’s interaction with biological membranes?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to lipid bilayers.
  • Confocal Microscopy : Track cellular uptake using fluorescent analogs (e.g., BODIPY-labeled derivatives) .

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